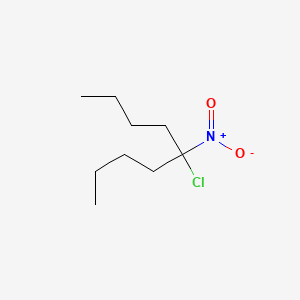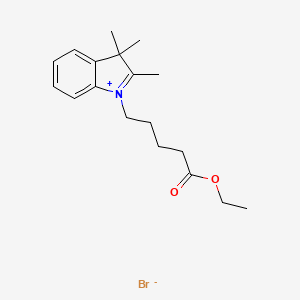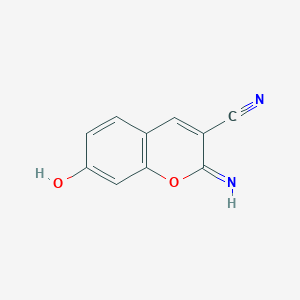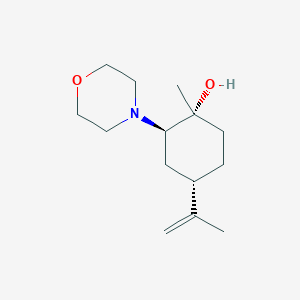
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol is an organic compound with the molecular formula C₁₈H₁₇N₃O₂ It is characterized by the presence of a pyridine ring system and a hydroxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol typically involves the reaction of 4-chloro-2,6-dipyridin-2-ylpyridine with 1,3-propanediol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the propanediol attacks the chloro-substituted pyridine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyridine rings can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced pyridine derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as catalytic activity or biological activity. The hydroxypropyl group can also participate in hydrogen bonding, influencing the compound’s overall behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,6-Dipyridin-4-ylpyridin-4-yl)benzonitrile: Similar structure but with a benzonitrile group instead of a hydroxypropyl group.
2,2’6’,2’'-Terpyridine: A related compound with three pyridine rings but lacking the hydroxypropyl group.
Uniqueness
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol is unique due to the presence of the hydroxypropyl group, which imparts additional functionality and potential for hydrogen bonding. This makes it a versatile ligand in coordination chemistry and a valuable compound in various applications .
Propriétés
Numéro CAS |
238075-49-5 |
|---|---|
Formule moléculaire |
C18H17N3O2 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
3-(2,6-dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol |
InChI |
InChI=1S/C18H17N3O2/c22-10-5-11-23-14-12-17(15-6-1-3-8-19-15)21-18(13-14)16-7-2-4-9-20-16/h1-4,6-9,12-13,22H,5,10-11H2 |
Clé InChI |
VAXUMMZBTNBCLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid](/img/structure/B14241166.png)








![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)
![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14241239.png)
